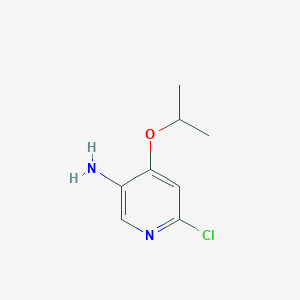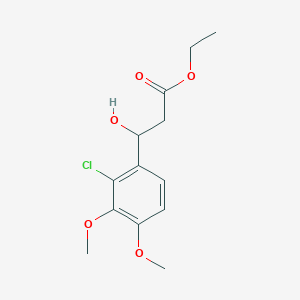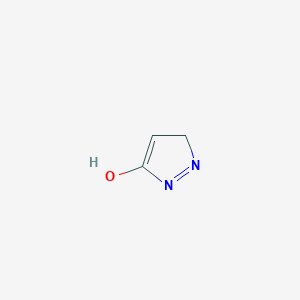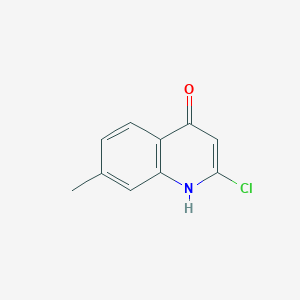![molecular formula C6H3ClN2O B13664178 6-Chlorooxazolo[4,5-b]pyridine](/img/structure/B13664178.png)
6-Chlorooxazolo[4,5-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 6-Chlorooxazolo[4,5-b]pyridine typically involves the cyclization of pyridine derivatives. One common method includes the condensation of 5-amino-6-hydroxypyrimidine with phenyl chlorothionocarbonate in the presence of pyridine, followed by treatment with pyrrolidines in the presence of triethylamine (TEA). This process leads to the formation of thioamide, which cyclizes to the desired product with silver nitrate in ammonia solution . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
化学反応の分析
6-Chlorooxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include phosphorus oxychloride, polyphosphoric acid, and various bases and solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
6-Chlorooxazolo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-Chlorooxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can act as a receptor antagonist by blocking the binding of endogenous ligands to their receptors, leading to altered cellular responses .
類似化合物との比較
6-Chlorooxazolo[4,5-b]pyridine can be compared with other similar compounds such as:
Oxazolo[5,4-d]pyrimidine: This compound also features an oxazole ring fused to a pyrimidine ring and is known for its pharmacological activities.
Isoxazolo[4,5-b]pyridine: Similar in structure, this compound has been studied for its antibacterial, anticancer, and antiproliferative activities.
Thiazolo[4,5-b]pyridine: This compound is known for its broad spectrum of pharmacological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, which make it a valuable compound for various applications.
特性
分子式 |
C6H3ClN2O |
|---|---|
分子量 |
154.55 g/mol |
IUPAC名 |
6-chloro-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H3ClN2O/c7-4-1-5-6(8-2-4)9-3-10-5/h1-3H |
InChIキー |
ULYPQBHSDOHIBF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC2=C1OC=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13664100.png)
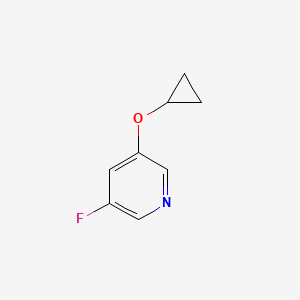
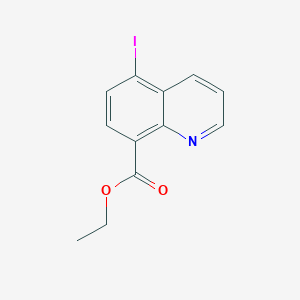
![8-Fluoro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13664126.png)
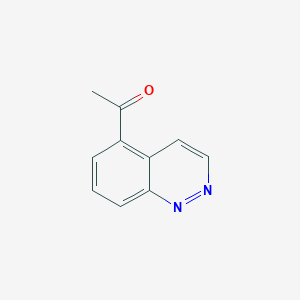
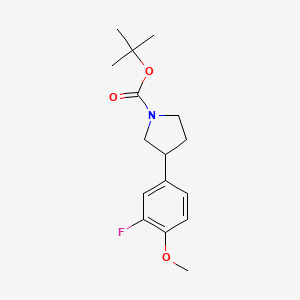
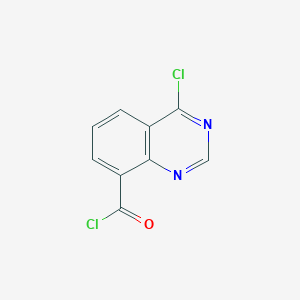
![8-Bromo-4-chloro-2-(methylthio)pyrido[4,3-d]pyrimidine](/img/structure/B13664153.png)
